(E)-N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(furan-3-yl)acrylamide
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Description
(E)-N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(furan-3-yl)acrylamide is a useful research compound. Its molecular formula is C17H15NO2S2 and its molecular weight is 329.43. The purity is usually 95%.
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Scientific Research Applications
Green Organic Chemistry Synthesis
A study by Jimenez et al. (2019) demonstrates the use of (E)-N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(furan-3-yl)acrylamide in green organic chemistry. This compound was synthesized under microwave radiation and utilized filamentous marine and terrestrial-derived fungi for ene-reduction, showcasing its potential in environmentally friendly organic synthesis.
Development of Cytotoxic Agents
Tarleton et al. (2013) explored the development of 2-phenylacrylamides, including derivatives of this compound, as broad-spectrum cytotoxic agents (Tarleton et al., 2013). These compounds showed promising results in inhibiting the growth of various cancer cell lines, indicating their potential in cancer therapy.
Synthesis of Dihydrothiopyranofurans
Research by Pevzner (2021) highlights the application of alkyl E-3-(furyl)-3-(diethoxyphosphoryl)acrylates, related to the compound , in synthesizing dihydrothiopyrano[3,4-b]furans. This demonstrates its utility in creating new chemical structures with potential applications in various fields.
Stereoselective Synthesis in Chemistry
Masesane and Steel (2004) presented a method for the stereoselective synthesis of hydroxylated derivatives using the Diels–Alder adduct of ethyl (E)-3-nitroacrylate and furan, which is closely related to the compound of interest (Masesane & Steel, 2004). This research highlights the compound's relevance in creating building blocks for β-peptides.
Novel Conducting Polymers
Krompiec et al. (2013) conducted a study on novel polythiophenes, where bithiophene units linked with ethynyl bridges show an association with the compound (Krompiec et al., 2013). This showcases its potential in developing new materials with enhanced fluorescent activity and stability.
KCNQ2 Opener Activity
Wu et al. (2004) explored the activity of N-(1-benzo[1,3]dioxol-5-yl-ethyl), N-[1-(2,3-dihydro-benzofuran-5-yl)-ethyl], and N-[1-(2,3-dihydro-1H-indol-5-yl)-ethyl acrylamides, which are structurally similar to the compound of interest, in opening the KCNQ2 potassium channel (Wu et al., 2004). This research suggests potential neurological applications.
Reduction of Nitrofuran Derivatives
Tatsumi et al. (1976) investigated the reduction of nitrofuran derivatives, closely related to the compound , by xanthine oxidase and microsomes (Tatsumi et al., 1976). This study adds to our understanding of the biochemical properties of these compounds.
Synthesis and Crystal Structure Analysis
Lee et al. (2009) detailed the synthesis and crystal structure determination of a compound structurally related to this compound (Lee et al., 2009). Their work contributes to the field of crystallography and material sciences.
Mitigating Toxic Compounds in Food
Anese et al. (2013) focused on strategies to mitigate acrylamide and furanic compounds in food, relevant to the toxicity aspects of compounds similar to the one (Anese et al., 2013). This research has implications for food safety and public health.
Antibacterial, Antiurease, and Antioxidant Activities
Sokmen et al. (2014) synthesized and evaluated the activities of new 1,2,4-Triazole Schiff Base and Amine Derivatives, including furan-2-yl derivatives, for their antibacterial, antiurease, and antioxidant properties (Sokmen et al., 2014). This highlights potential pharmaceutical and therapeutic applications.
Inhibition of SARS Coronavirus Helicase
Lee et al. (2017) discovered a novel chemical compound, closely related to the compound , that suppresses the enzymatic activities of SARS coronavirus helicase, showing its potential in antiviral drug development (Lee et al., 2017).
Properties
IUPAC Name |
(E)-3-(furan-3-yl)-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S2/c19-17(4-1-13-6-9-20-11-13)18-8-5-15-2-3-16(22-15)14-7-10-21-12-14/h1-4,6-7,9-12H,5,8H2,(H,18,19)/b4-1+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSWVSZUBLNPKY-DAFODLJHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C=CC(=O)NCCC2=CC=C(S2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC=C1/C=C/C(=O)NCCC2=CC=C(S2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.